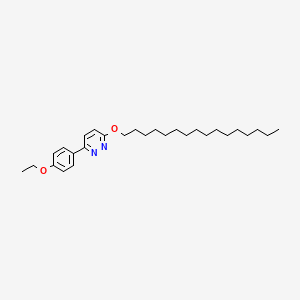![molecular formula C11H11F3O3 B12602848 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-27-1](/img/structure/B12602848.png)
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-4-[4-(trifluorométhyl)phényl]butan-2-one est un composé organique appartenant à la classe des trifluorométhylbenzènes. Ces composés sont caractérisés par la présence d'un cycle benzénique substitué par un ou plusieurs groupes trifluorométhyle
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 3,4-Dihydroxy-4-[4-(trifluorométhyl)phényl]butan-2-one implique généralement l'acylation de précurseurs appropriés. Une méthode consiste à acyler le 1,1-diméthoxy-1-(thién-2-yl)propane avec de l'anhydride trifluoroacétique . Les conditions réactionnelles comprennent souvent l'utilisation de solvants secs et de réactifs anhydres pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, peuvent être appliqués pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-Dihydroxy-4-[4-(trifluorométhyl)phényl]butan-2-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en d'autres formes réduites.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour garantir les résultats souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Le 3,4-Dihydroxy-4-[4-(trifluorométhyl)phényl]butan-2-one a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, comme le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 3,4-Dihydroxy-4-[4-(trifluorométhyl)phényl]butan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle peut augmenter la lipophilie et la stabilité métabolique du composé, ce qui lui permet d'interagir plus efficacement avec les membranes biologiques et les protéines . Le composé peut agir comme un inhibiteur enzymatique ou un modulateur de récepteurs, selon sa structure et ses groupes fonctionnels spécifiques.
Applications De Recherche Scientifique
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(Trifluorométhyl)benzylamine : Ce composé contient également un groupe trifluorométhyle et est utilisé dans la synthèse de divers dérivés.
4-(Trifluorométhyl)phénol : Un autre dérivé du benzène substitué par un trifluorométhyle, ayant des propriétés chimiques et des applications différentes.
Unicité
Le 3,4-Dihydroxy-4-[4-(trifluorométhyl)phényl]butan-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Numéro CAS |
645389-27-1 |
|---|---|
Formule moléculaire |
C11H11F3O3 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
3,4-dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)9(16)10(17)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10,16-17H,1H3 |
Clé InChI |
HLFCYIVYTAYUAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



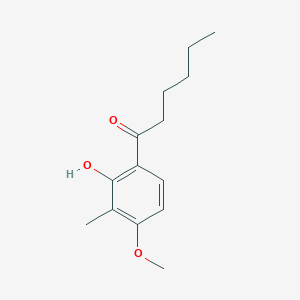
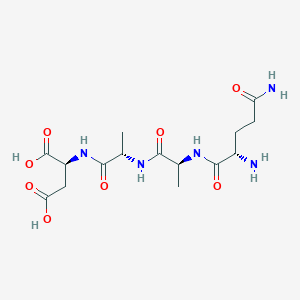
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
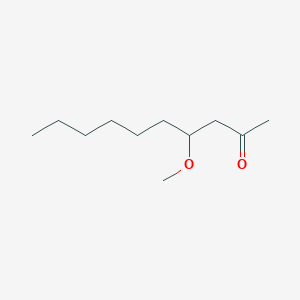
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
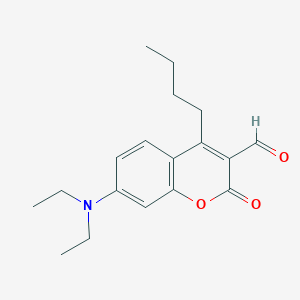
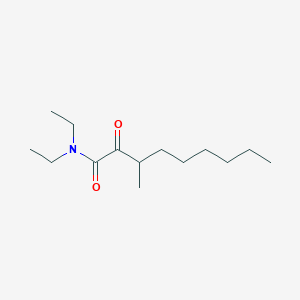

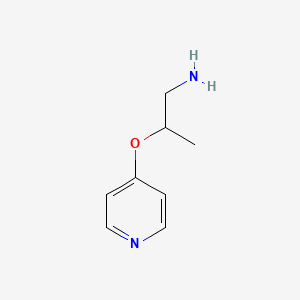
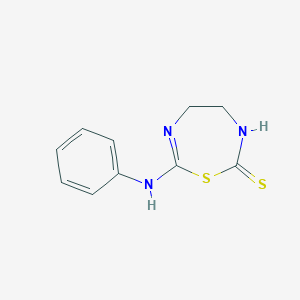

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
